molecular formula C11H10N2O B13060781 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13060781
M. Wt: 186.21 g/mol
InChI Key: WRDDECAIOZVXSW-UHFFFAOYSA-N
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Description

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H10N2O It is characterized by a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one typically involves the condensation of pyrazole derivatives with substituted benzaldehydes. One common method includes the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with acetophenone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function .

Comparison with Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-(1-Methyl-1H-pyrazol-3-yl)ethanone

Comparison: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanone moiety. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethanone group enhances its ability to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(3-pyrazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H10N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12-13/h2-8H,1H3

InChI Key

WRDDECAIOZVXSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CC=N2

Origin of Product

United States

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